5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid
Description
5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a five-membered lactam ring (pyrrolidinone) substituted at the 1-position with a 2-phenylpropyl group and at the 3-position with a carboxylic acid moiety. This compound is part of a broader class of pyrrolidinone derivatives studied for their diverse biological activities, including antioxidant and anticancer properties .
Properties
IUPAC Name |
5-oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(11-5-3-2-4-6-11)8-15-9-12(14(17)18)7-13(15)16/h2-6,10,12H,7-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFKPSVQQAHHQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(CC1=O)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement . Companies like ChemScene offer in-stock or backordered impurities and bulk manufacturing services for this compound.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the phenyl or pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of pyrrolidine-3-carboxylic acid, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry Applications
5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid has been identified as a promising candidate for the development of inhibitors targeting various enzymes associated with diseases. Notably, derivatives of this compound have shown activity against the BACE-1 enzyme, which is implicated in Alzheimer's disease. Research indicates that these derivatives can inhibit BACE-1 with sub-micromolar activity, suggesting their potential as therapeutic agents for neurodegenerative disorders .
Table 1: Enzyme Inhibition Activity of this compound Derivatives
| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Oxo Derivative A | BACE-1 | < 0.5 | |
| 5-Oxo Derivative B | PARP-1 | ~4.0 | |
| 5-Oxo Derivative C | MMPs | Variable |
Cancer Treatment
Recent studies have highlighted the anticancer properties of compounds related to this compound. For example, certain derivatives have demonstrated potent inhibition of PARP enzymes, which are crucial in DNA repair mechanisms. The compounds exhibited IC50 values around 4 nM against PARP-1 and PARP-2, comparable to established drugs like veliparib . This suggests their potential utility in cancer therapies, particularly for tumors with defective DNA repair pathways.
Table 2: Anticancer Activity of Related Compounds
| Compound | Target Enzyme | IC50 (nM) | Cell Lines Tested |
|---|---|---|---|
| Compound 5cj | PARP-1 | 4 | MDA-MB-436, CAPAN-1 |
| Compound 5cp | PARP-2 | ~4 | MDA-MB-436, CAPAN-1 |
| Compound with MMP Inhibition | MMPs | Variable | Various Cancer Cell Lines |
Inhibition of Matrix Metalloproteinases (MMPs)
The compound has also been studied for its ability to inhibit matrix metalloproteinases (MMPs), which play a role in various pathological processes including cancer metastasis and tissue remodeling. Inhibitors derived from this compound have shown effectiveness against specific MMPs, indicating their potential for treating conditions like arthritis and cancer .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds. Studies have indicated that modifications in the side chains significantly influence the inhibitory potency against targeted enzymes. For instance, variations in the carbon chain length and functional groups have shown to affect binding affinity and biological activity .
Case Studies and Findings
Several case studies have documented the therapeutic impact of derivatives of this compound:
Case Study 1: BACE-1 Inhibition
A study demonstrated that derivatives synthesized through directed C(sp^3)–H activation effectively inhibited BACE-1, showcasing their potential as Alzheimer's disease treatments .
Case Study 2: Anticancer Efficacy
Another investigation revealed that specific derivatives exhibited superior cytotoxicity against breast cancer cell lines compared to existing treatments, highlighting their potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of 5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to certain proteins and enzymes, influencing their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Pyrrolidinone Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: Antioxidant Activity: The introduction of electron-withdrawing groups (e.g., chloro, hydroxyl) and heterocycles (e.g., oxadiazole) significantly enhances radical scavenging. For instance, thioxo-oxadiazole derivatives in showed 1.5× higher activity than ascorbic acid . Anticancer Potential: Methoxy-substituted phenyl groups (e.g., 3,4,5-trimethoxyphenyl) coupled with azole rings (e.g., 1,3,4-oxadiazole) reduce cancer cell viability to <30%, outperforming cytarabine .
The target compound’s 2-phenylpropyl group may introduce similar stereochemical complexity.
Synthetic Accessibility :
- High-yield routes (e.g., 97% for the (R)-1-phenylethyl analogue) highlight the feasibility of scalable synthesis for structurally related compounds .
Biological Activity
5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring, an oxo group, and a carboxylic acid functional group. The molecular formula is , and it has a molecular weight of approximately 233.27 g/mol. The structural characteristics contribute to its biological activity, particularly in interactions with various biomolecules.
Anticancer Activity
Research indicates that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the viability of cancer cells, such as A549 human lung adenocarcinoma cells. The mechanism often involves inducing apoptosis or cell cycle arrest in cancerous cells while maintaining lower toxicity towards non-cancerous cells.
Table 1: Anticancer Activity of 5-Oxo-Pyrrolidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 22.4 | Apoptosis induction |
| Compound A | MDA-MB-436 | 17.4 | Cell cycle arrest |
| Compound B | CAPAN-1 | 11.4 | Apoptosis induction |
The structure-activity relationship (SAR) studies reveal that modifications to the pyrrolidine ring can enhance or diminish anticancer potency. Compounds with free amino groups generally demonstrate more potent activity compared to those with acetylamino substitutions .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of 5-Oxo-Pyrrolidine Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | MRSA | 8 µg/mL | Cell wall synthesis inhibition |
| Compound C | E. coli | 16 µg/mL | Membrane disruption |
| Compound D | Pseudomonas aeruginosa | 32 µg/mL | Protein synthesis inhibition |
The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial cell walls and membranes, leading to compromised integrity and function .
The mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific enzymes like BACE-1, which is implicated in Alzheimer’s disease.
- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells prevents proliferation.
- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
Case Studies
Recent studies have focused on the synthesis and evaluation of novel derivatives for enhanced biological activity:
- Synthesis and Evaluation : A study synthesized several derivatives of 5-Oxo-pyrrolidine and evaluated their anticancer properties using MTT assays on A549 cells. The most potent derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin .
- Antimicrobial Screening : Another study screened various derivatives against resistant strains of bacteria and found promising results, particularly against MRSA strains, highlighting the compound's potential as a lead for new antimicrobial agents .
Q & A
Q. What synthetic routes are commonly used to prepare 5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions impact yield?
- Methodological Answer : A common approach involves cyclization reactions. For example, analogous pyrrolidine derivatives are synthesized via condensation of aldehydes (e.g., substituted benzaldehyde) with pyrrolidine-2,5-dione under acidic conditions (HCl catalyst, reflux) . Optimization of solvent (e.g., acetic acid), temperature (60–100°C), and stoichiometry is critical. Post-synthesis purification via recrystallization (e.g., using acetic acid) or chromatography ensures purity. Reaction monitoring via TLC or HPLC is recommended to track intermediate formation .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, pyrrolidine ring protons typically appear at δ 2.5–4.0 ppm, while aromatic protons (phenylpropyl group) resonate at δ 7.0–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (pyrrolidinone C=O) confirm functional groups .
Advanced Research Questions
Q. How can statistical experimental design improve the scalability of synthesizing this compound?
- Methodological Answer : Use factorial design or response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading, solvent ratio). For example, a central composite design can identify interactions between temperature and reaction time, reducing trial-and-error approaches. Computational tools like quantum chemical calculations (e.g., DFT) predict transition states and guide condition selection .
Q. What strategies resolve contradictions in spectroscopic data for novel derivatives of this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystalline) to resolve ambiguities.
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to track atom connectivity in complex spectra .
- Dynamic NMR : Analyze temperature-dependent shifts to study conformational dynamics of the pyrrolidine ring .
Q. How do substituent modifications on the pyrrolidine ring influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varied substituents (e.g., fluorophenyl, pyridinyl) and test in vitro assays (e.g., enzyme inhibition, antimicrobial activity). For example, fluorinated analogs may enhance metabolic stability .
- Computational Docking : Use molecular docking (e.g., AutoDock) to predict binding affinity to target proteins (e.g., kinases, bacterial enzymes) .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reaction Path Search : Tools like GRRM or Gaussian explore potential energy surfaces to identify feasible reaction pathways (e.g., nucleophilic acyl substitution at the carboxylic acid group) .
- Machine Learning (ML) : Train ML models on existing reaction databases to predict optimal catalysts or solvents for functionalization (e.g., amidation, esterification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
